N-(4-(2-((4-(1H-pyrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide
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Description
The compound “N-(4-(2-((4-(1H-pyrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide” is a complex organic molecule that contains several functional groups including a pyrazole ring, a thiazole ring, and an amide group . Pyrazole and thiazole are both heterocyclic compounds, which are known for their diverse pharmacological effects .
Molecular Structure Analysis
The molecular structure of this compound would be determined by techniques such as elemental microanalysis, Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) .Scientific Research Applications
Cancer Research and CDK2 Inhibition
The compound has garnered interest as a potential anticancer agent due to its inhibitory activity against cyclin-dependent kinase 2 (CDK2). CDK2 plays a crucial role in cell cycle regulation and is implicated in cancer progression. Specifically:
- Mechanism of Action : In ovarian cancer cells, it reduces retinoblastoma phosphorylation, arrests cells at the S and G2/M phases, and induces apoptosis .
Leishmaniasis and Antileishmanial Activity
Pyrazole-bearing compounds are known for their pharmacological effects, including antileishmanial activity. While further research is needed, this compound could be explored for its potential in treating leishmaniasis .
Malaria Research and Antimalarial Evaluation
Given the compound’s structural features, it might also be investigated for antimalarial properties. Its hydrazine-coupled pyrazole moiety could be relevant in combating malaria parasites .
Drug Design and Bioisosteric Replacement
Researchers can use this compound as a scaffold for designing novel CDK2 inhibitors. Bioisosteric replacement of the phenylsulfonamide moiety with pyrazole derivatives led to the discovery of potent CDK2 inhibitors, emphasizing the compound’s potential in drug development .
properties
IUPAC Name |
(E)-N-[4-[2-oxo-2-(4-pyrazol-1-ylanilino)ethyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O2S/c29-21(12-7-17-5-2-1-3-6-17)27-23-26-19(16-31-23)15-22(30)25-18-8-10-20(11-9-18)28-14-4-13-24-28/h1-14,16H,15H2,(H,25,30)(H,26,27,29)/b12-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSAWBRTJPEEKE-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-((4-(1H-pyrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide |
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